molecular formula C24H23FN4O3 B10880683 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10880683
M. Wt: 434.5 g/mol
InChI Key: BRDMBDVMDKSCSQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an indole derivative with an α,β-unsaturated ketone.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve mild temperatures and suitable catalysts.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

      Major Products: These reactions yield diverse products, such as hydroxylated derivatives or substituted indole moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Its interactions with biological systems, including enzymes and receptors, are of interest.

      Medicine: Investigations focus on its pharmacological properties, potential as a drug candidate, and toxicity profiles.

      Industry: Applications in materials science, catalysis, or organic synthesis are being explored.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other indole derivatives.

      Similar Compounds: While I don’t have a specific list, other indole-based molecules (e.g., tryptophan, indole-3-acetic acid) share similarities.

    Properties

    Molecular Formula

    C24H23FN4O3

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C24H23FN4O3/c1-15(26-12-11-16-14-27-20-6-4-3-5-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-9-7-17(25)8-10-18/h3-10,14,27-28H,11-13H2,1-2H3

    InChI Key

    BRDMBDVMDKSCSQ-UHFFFAOYSA-N

    Canonical SMILES

    CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=C(C=C4)F)CC(=O)OC

    Origin of Product

    United States

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